Verified Synthetic Intermediate in a Multi-Step Pharmaceutical Route
Unlike many benzothiazine derivatives that are investigated as final drug candidates, ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate has a documented, quantitative role as a crucial intermediate. Its specific value lies in its participation in a validated multi-step synthesis [1].
| Evidence Dimension | Role in a specific chemical synthesis sequence |
|---|---|
| Target Compound Data | Intermediate (IV) in a 9-step synthetic route to a tricyclic compound. |
| Comparator Or Baseline | Other 1,4-benzothiazine derivatives (e.g., 3-oxo analogs) are not documented as direct substitutes in this specific Novartis patent route. |
| Quantified Difference | No direct substitution data available; inference based on documented synthetic pathway. |
| Conditions | Patent-derived synthetic route. |
Why This Matters
For researchers aiming to synthesize specific target molecules from this patent family, procurement of this exact intermediate is non-negotiable, as substituting it would invalidate the route.
- [1] Moretti, R., & Zimmermann, K. (1995). Quinoxaline-2,3-diones with an oxa or thiaheterocyclic fused ring. Canadian Patent CA 2157231, European Patent EP 0705835, Japanese Patent JP 1996109185. (As cited in Drug Synthesis Database). Retrieved from https://data.yaozh.com/hhw/detail?id=947573&type=fzk View Source
